N-Boc-2,6-Dimethyl-L-tyrosine
Overview
Description
N-Boc-2,6-Dimethyl-L-tyrosine is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxy-substituted aromatic ring
Mechanism of Action
N-Boc-2,6-Dimethyl-L-tyrosine
, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid or Boc-2,6-dimethyl-L-tyrosine , is a compound with a molecular formula of C16H23NO5 and a molecular weight of 309.362 . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are opioid receptors . This compound has found widespread use in the development of synthetic opioid ligands .
Mode of Action
Opioids featuring this residue at the N-terminus often display superior potency at one or more of the opioid receptor types . The compound interacts with these receptors, leading to changes in the cell’s response to pain signals.
Pharmacokinetics
The compound is slightly soluble in water , which may influence its bioavailability.
Action Environment
The compound is recommended to be stored at 4° c , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2,6-Dimethyl-L-tyrosine typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxy-substituted aromatic ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors can enhance the reaction efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2,6-Dimethyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
N-Boc-2,6-Dimethyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2S)-(tert-Butoxycarbonyl)aminoethanoic acid
- (2S)-(tert-Butoxycarbonyl)aminopropanoic acid
Uniqueness
N-Boc-2,6-Dimethyl-L-tyrosine is unique due to the presence of the hydroxy-substituted aromatic ring and the specific stereochemistry of the molecule
Properties
IUPAC Name |
(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKQZXRPUXGSLR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545973 | |
Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99953-00-1 | |
Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-2,6-dimethyl-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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